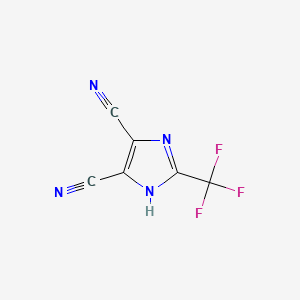
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions often require the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
科学研究应用
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is a chemical compound with a variety of applications in scientific research . It has the molecular formula C6HF3N4 and a molecular weight of 186.09 g/mol .
Scientific Research Applications
This compound is primarily used in chemistry, biology, medicine, and industry.
Chemistry
- Catalysis It serves as a catalyst in organic synthesis, facilitating various chemical transformations.
- Dipolarophile Reactions It is used in reactions with imidazole N-oxides. For example, it has been used in [2+3]-cycloadditions with electron deficient 2,2- bis(trifluoromethyl)ethene-1 .
Biology
- Biomolecular Interactions The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine
- Therapeutic Research There is ongoing research to explore its potential therapeutic applications, including its use in drug development.
- Anticoccidial Agent It can be used as an anticoccidial agent .
Industry
- Advanced Materials It is used in the production of advanced materials.
- Lithium-Ion Batteries It can be used as an additive in lithium-ion batteries to improve performance and stability.
作用机制
The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)-4,5-dicyanoimidazole: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-(Trifluoromethyl)isonicotinic acid: Another trifluoromethyl-containing compound with distinct chemical properties and uses.
Uniqueness
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is unique due to its combination of the trifluoromethyl group and the imidazole ring, which imparts specific electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in pharmaceuticals and advanced materials .
生物活性
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the trifluoromethyl group and dicarbonitrile functionalities, positions it as a candidate for various biochemical applications, including drug development and enzyme modulation.
The compound's biological activity largely stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding. This interaction can modulate the activity of various biological pathways, making it a valuable tool in biochemical research and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C6H2F3N4 |
| Molecular Weight | 195.09 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antibacterial Activity : The compound has shown potential as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA). Structural features such as the presence of electron-withdrawing groups are critical for enhancing its antibacterial efficacy .
- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly in pathways involving kinases and phosphatases. This inhibition can lead to significant alterations in cellular signaling and metabolic processes.
- Anticancer Activity : Some studies have reported that imidazole derivatives can inhibit cancer cell growth by targeting specific pathways associated with tumor progression. For instance, imidazole compounds have been linked to BRAF inhibition in cancer cell lines .
Case Studies
Several studies have explored the biological implications of this compound:
- Antibacterial Studies : A study focused on analogues of imidazole derivatives demonstrated that modifications at the C-2 position significantly influenced antibacterial activity against MRSA. Compounds with two aryl rings and an imidazole NH group were particularly effective .
- Enzyme Interaction Studies : Research has shown that this compound can modulate the activity of various kinases involved in cancer signaling pathways. For instance, it exhibited potent inhibitory effects on BRAF kinase with an IC50 value of 9 nM .
- Metabolic Pathway Analysis : In vitro studies indicated that this compound influences gene expression by interacting with transcription factors, thereby altering cellular metabolism and function.
属性
分子式 |
C6HF3N4 |
|---|---|
分子量 |
186.09 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C6HF3N4/c7-6(8,9)5-12-3(1-10)4(2-11)13-5/h(H,12,13) |
InChI 键 |
MBVGJZDLUQNERS-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(N=C(N1)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















